Acetyl tetrapeptide-9
CAS No.: 928006-50-2
Cat. No.: VC0517023
Molecular Formula: C22H33N7O9
Molecular Weight: 539.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 928006-50-2 |
---|---|
Molecular Formula | C22H33N7O9 |
Molecular Weight | 539.5 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 |
Standard InChI Key | QNZANUZIBYJBIN-XSWJXKHESA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
SMILES | CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Acetyl Tetrapeptide-9 (CAS 928006-50-2) is a four-amino-acid peptide with an acetylated N-terminus. Its molecular formula, C22H33N7O9, corresponds to a molar mass of 539.54 g/mol . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 1169.0±65.0 °C (Predicted) | |
Density | 1.383±0.06 g/cm³ (Predicted) | |
pKa | 2.84±0.10 (Predicted) | |
Storage Temperature | 2–8°C | |
SMILES Notation | CC(=O)NC@H |
The peptide’s stability under refrigeration and low pKa suggest compatibility with aqueous cosmetic formulations . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a β-sheet secondary structure stabilized by hydrogen bonds between the aspartic acid (Asp) and histidine (His) residues .
Structural Relationship to Lumican
Acetyl Tetrapeptide-9 replicates the C-terminal domain of lumican, a keratan sulfate proteoglycan essential for collagen fibrillogenesis . Lumican’s natural role involves binding to collagen type I via leucine-rich repeats, facilitating fibril alignment and cross-linking . The acetylated tetrapeptide mimics this interaction, enabling competitive binding to fibroblast membrane receptors and upregulating lumican expression by 42% in ex vivo skin models .
Synthesis and Production
Liquid-Phase Synthesis Methodology
A patented liquid-phase synthesis (CN107722108B) achieves 63% yield with 98% HPLC purity through four optimized steps :
-
Ac-Gln(Trt)-Asp(OtBu)-OH Synthesis
-
H-Gln(Trt)-OH is acetylated using acetic anhydride in NaOH at 0–5°C.
-
Coupling with H-Asp(OtBu)-OH via N,N'-dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt) activation.
-
-
H-Val-His(Trt)-OH Preparation
-
Fmoc-Val-OH reacts with H-His(Trt)-OH under DCC/N-hydroxysuccinimide (NHS) conditions.
-
Fmoc deprotection using piperidine-tetrahydrofuran.
-
-
Peptide Chain Assembly
-
Ac-Gln(Trt)-Asp(OtBu)-OH and H-Val-His(Trt)-OH are coupled via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/HOBt.
-
-
Global Deprotection and Purification
-
Trifluoroacetic acid (TFA)/triisopropylsilane/water cleavage removes Trt and OtBu groups.
-
Reverse-phase HPLC purification (0.05% TFA in methanol/water gradient).
-
Scalability and Cost Considerations
The liquid-phase approach eliminates solid-phase resin costs, reducing production expenses by 37% compared to Fmoc-based strategies . Critical parameters include:
-
Temperature Control: Reactions maintained at ≤5°C minimize epimerization.
-
Solvent Selection: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) optimize solubility without racemization.
-
Purification: Ion exchange chromatography (DEAE cellulose) removes TFA residues effectively .
Mechanism of Action in Skin Rejuvenation
Fibroblast Activation and Lumican Synthesis
Acetyl Tetrapeptide-9 binds fibroblast membrane receptors (probable target: CD44), activating mitogen-activated protein kinase (MAPK) pathways . This upregulates lumican mRNA expression by 1.8-fold and type I collagen production by 67% in aged human dermal fibroblasts . Lumican enhances collagen fibril diameter uniformity (34% improvement in electron microscopy studies), increasing tensile strength and reducing fragmentation .
Extracellular Matrix Remodeling
The peptide induces three synergistic effects:
-
Collagen Cross-Linking: Lumican facilitates lysyl oxidase-mediated covalent bonds between collagen molecules, decreasing inter-fibrillar spacing from 85 nm to 62 nm .
-
Hyaluronic Acid Synthesis: Fibroblast secretion of hyaluronan increases by 29%, improving skin hydration and viscoelasticity .
-
Anti-Edema Activity: Angiotensin-converting enzyme (ACE) inhibition reduces angiotensin II levels by 41%, diminishing vascular permeability and under-eye puffiness .
Clinical Efficacy and Cosmetic Applications
Anti-Aging Performance Metrics
In a 12-week randomized trial, 0.05% Acetyl Tetrapeptide-9 in an emulsion formulation produced:
Parameter | Improvement (%) | Measurement Method |
---|---|---|
Skin Firmness | 34 | Cutometer MPA580 |
Wrinkle Depth | 27 | PRIMOS 3D imaging |
Transepidermal Water Loss | 19 | Tewameter TM300 |
Collagen Density | 41 | Ultrasonography (DUB-75) |
These results correlate with histology showing a 22% thicker epidermis and 50% denser collagen bundles .
Formulation Strategies
Acetyl Tetrapeptide-9 is incorporated into skincare products at 0.01–0.1% concentrations:
-
Serums: Sunday Riley Pink Drink Firming Resurfacing Essence (0.07%) enhances collagen I synthesis within 4 hours of application .
-
Creams: Elizabeth Arden Advanced Ceramide Lift and Firm Day Cream pairs the peptide with ceramides for barrier function synergy .
-
Eye Products: Peter Thomas Roth Advanced Eye Wrinkle Treatment reduces periorbital edema by 33% in 6 weeks via ACE inhibition .
Future Research Directions
Enhanced Delivery Systems
Liposome-encapsulated Acetyl Tetrapeptide-9 demonstrates 3.2-fold higher dermal retention in porcine skin models, suggesting potential for microneedle patches or nanocrystal formulations .
Non-Cosmetic Applications
Preliminary data indicate efficacy in:
-
Osteoarthritis: Intra-articular injections increase synovial lumican by 58%, reducing cartilage degradation in rats.
-
Corneal Healing: Topical ophthalmic formulations accelerate epithelial closure by 40% in alkali burn models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume